4-Methyl-1,2-oxazole-5-carbaldehyde

Physicochemical characterization Process chemistry Isomer differentiation

4-Methyl-1,2-oxazole-5-carbaldehyde is a C5-heterocyclic aldehyde of the isoxazole (1,2-azole) family, with a formyl group at the 5-position and a methyl substituent at the 4-position of the aromatic ring. The compound carries a harmonised CLP classification (Acute Tox.

Molecular Formula C5H5NO2
Molecular Weight 111.10 g/mol
CAS No. 1083317-73-0
Cat. No. B3417523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2-oxazole-5-carbaldehyde
CAS1083317-73-0
Molecular FormulaC5H5NO2
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1)C=O
InChIInChI=1S/C5H5NO2/c1-4-2-6-8-5(4)3-7/h2-3H,1H3
InChIKeyANCMBVAYYFQSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-Methyl-1,2-oxazole-5-carbaldehyde (CAS 1083317-73-0) Demands Specific Sourcing in Heterocyclic Aldehyde Procurement


4-Methyl-1,2-oxazole-5-carbaldehyde is a C5-heterocyclic aldehyde of the isoxazole (1,2-azole) family, with a formyl group at the 5-position and a methyl substituent at the 4-position of the aromatic ring [1]. The compound carries a harmonised CLP classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) and exhibits predicted physicochemical properties including a boiling point of 225.7 ± 20.0 °C and density of 1.189 ± 0.06 g/cm³ . In the patent literature, closely related 4-methylisoxazole-5-carbaldehyde derivatives are described as key intermediates with demonstrable advantages in synthesis cost and route length over alternative heterocyclic aldehyde building blocks [2].

Why In-Class Isoxazole and Oxazole Aldehyde Building Blocks Are Not Interchangeable with 4-Methyl-1,2-oxazole-5-carbaldehyde


The 1,2-oxazole (isoxazole) core differs fundamentally from the 1,3-oxazole isomer in heteroatom adjacency, which alters electrophilic aromatic substitution reactivity, hydrogen-bond acceptor geometry, and metabolic stability profiles [1]. Within the isoxazole family, the position of the aldehyde group critically influences reactivity: 5-isoxazolecarbaldehydes undergo accelerated Baylis-Hillman reactions relative to 4-isoxazolecarbaldehydes due to the proximity of the ring heteroatoms to the formyl group [2]. Consequently, substituting a 4-methyl-5-formyl-1,3-oxazole or a 3- or 4-formyl isoxazole regioisomer for the target compound can introduce divergent reaction kinetics, regiochemical outcomes, and biological target engagement in downstream applications. The quantitative evidence below confirms that these positional and heteroatom-arrangement differences produce measurable, decision-relevant differentiation.

Quantitative Differentiation Evidence for 4-Methyl-1,2-oxazole-5-carbaldehyde Sourcing Decisions


Boiling Point Elevation of the Isoxazole Isomer Relative to the 1,3-Oxazole Analog Impacts Distillation and Purification Scale-Up

The isoxazole target compound (4-Methyl-1,2-oxazole-5-carbaldehyde, CAS 1083317-73-0) exhibits a predicted boiling point of 225.7 ± 20.0 °C , whereas the corresponding 1,3-oxazole regioisomer (4-Methyl-1,3-oxazole-5-carbaldehyde, CAS 159015-06-2) has a reported boiling point of 187.959 °C at 760 mmHg . This represents an approximate 38 °C elevation for the isoxazole isomer, which, while both values are predicted or calculated, suggests that the isoxazole isomer requires higher-temperature distillation conditions and exhibits lower vapour pressure (0.614 mmHg at 25 °C for the oxazole isomer per versus anticipated lower volatility for the isoxazole), thereby influencing solvent selection, thermal stability considerations, and energy cost in large-scale purification.

Physicochemical characterization Process chemistry Isomer differentiation

Log P Differential Between 1,2-Oxazole and 1,3-Oxazole Regioisomers Drives Different Partitioning and Permeability Profiles

The target 1,2-oxazole isomer (4-methylisoxazole-5-carbaldehyde) has a computed XLogP3-AA value of 0.5 [1], whereas the 1,3-oxazole isomer (4-methyl-1,3-oxazole-5-carbaldehyde) has a reported ACD/LogP of –0.51 . This net difference of approximately 1.0 log unit indicates that the isoxazole target is roughly 10-fold more lipophilic than its oxazole counterpart. The higher lipophilicity of the isoxazole isomer implies greater membrane permeability and altered tissue distribution if the aldehyde is used as a direct precursor or pharmacophoric fragment in medicinal chemistry programmes.

Lipophilicity Drug-likeness Isomer comparison

Synthetic Route-Efficiency Advantage Documented for 4-Methylisoxazole-5-carbaldehyde Derivatives Over Analogous Oxazole and Carboxylic Acid Intermediates

Chinese patent CN108329279B describes the synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde, a direct derivative of the target scaffold, and explicitly states that prior art routes via 4-iodo-3-methylisoxazole-5-carboxylic acid or 4-iodo-3-methylisoxazole-5-methanol suffer from high raw material cost, low yield, and long synthetic sequences [1]. The patented route, which proceeds through 5-(diethoxymethyl)-3-methylisoxazole, delivers the aldehyde in three steps from acetone oxime and ethyl 2,2-diethoxyacetate, avoiding the problematic oxidation or reduction steps of the carboxylic acid and alcohol intermediates. While the patent covers the 3-methyl rather than the 4-methyl regioisomer, the core isoxazole-5-carbaldehyde scaffold and its synthetic accessibility advantage over alternative oxidation states and heterocyclic systems is a class-level inference directly relevant to sourcing decisions for the 4-methyl target compound.

Process chemistry Synthetic efficiency Patent analysis

Procurement-Relevant Application Scenarios for 4-Methyl-1,2-oxazole-5-carbaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry Fragment Libraries Requiring a Specific Lipophilicity Window

When constructing fragment libraries for CNS or intracellular targets, the approximately 10-fold higher predicted lipophilicity (Δ Log P ≈ 1.0) of the 1,2-oxazole target relative to the 1,3-oxazole isomer [1] [2] makes the isoxazole scaffold preferable where enhanced membrane permeability is desired without increasing molecular weight or hydrogen-bond donor count. Procurement of the correct regioisomer ensures the fragment library falls within the intended property space, directly influencing hit rates in cell-based phenotypic screens.

Scale-Up Process Development Where Distillation Is the Primary Purification Method

The boiling point of 225.7 °C for the target compound versus ~188 °C for the oxazole analog [1] [2] dictates the choice of vacuum distillation parameters, heating medium, and thermal stability assessment. Process chemists scaling up reactions that generate this aldehyde as an intermediate must account for the higher energy input and potential for thermal degradation at elevated temperatures, making the isoxazole isomer's thermal profile a critical selection criterion over the lower-boiling oxazole alternative.

Combinatorial Chemistry on Solid Phase Using Baylis-Hillman or Aldehyde-Derivatisation Chemistry

The 5-isoxazolecarbaldehyde motif is established as an 'activated aldehyde' substrate for fast Baylis-Hillman reactions [1], enabling efficient solid-phase library generation with high conversion rates. The 4-methyl substitution preserves this activation while adding steric and electronic modulation. Researchers building isoxazole-based combinatorial libraries should specifically source the 5-carbaldehyde regioisomer (rather than the 3- or 4-carbaldehyde) to maintain the kinetic advantage documented for 5-isoxazolecarbaldehydes, thereby ensuring consistent reaction times and yields across parallel synthesis campaigns.

Agrochemical Intermediate Synthesis Requiring Cost-Efficient, Patent-Unencumbered Building Blocks

The CN108329279B patent [1] demonstrates a short, industrially viable route to methylisoxazole-5-carbaldehyde derivatives that avoids expensive carboxylic acid or alcohol precursors. Agrochemical discovery programmes seeking novel isoxazole-containing herbicides, fungicides, or insecticides can leverage this synthetic accessibility for rapid SAR exploration, with the 4-methyl substitution providing a handle for further functionalisation while maintaining the cost advantages of the patented three-step sequence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-1,2-oxazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.